4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole

Medicinal Chemistry Drug Design Physicochemical Profiling

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1204296-73-0; MF: C13H17N3OS; MW: 263.36 g/mol) is a heterocyclic building block comprising a benzothiazole core substituted with a methoxy group at the 4-position, a methyl group at the 7-position, and an unsubstituted piperazine ring at the 2-position. The compound belongs to the benzothiazole-piperazine class, a privileged scaffold family extensively explored for anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) inhibitory applications.

Molecular Formula C13H17N3OS
Molecular Weight 263.36 g/mol
CAS No. 1204296-73-0
Cat. No. B1419948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole
CAS1204296-73-0
Molecular FormulaC13H17N3OS
Molecular Weight263.36 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)OC)N=C(S2)N3CCNCC3
InChIInChI=1S/C13H17N3OS/c1-9-3-4-10(17-2)11-12(9)18-13(15-11)16-7-5-14-6-8-16/h3-4,14H,5-8H2,1-2H3
InChIKeyYTUCMIXTHHCBPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1204296-73-0): A Differentiated Benzothiazole-Piperazine Scaffold for Medicinal Chemistry Procurement


4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole (CAS 1204296-73-0; MF: C13H17N3OS; MW: 263.36 g/mol) is a heterocyclic building block comprising a benzothiazole core substituted with a methoxy group at the 4-position, a methyl group at the 7-position, and an unsubstituted piperazine ring at the 2-position . The compound belongs to the benzothiazole-piperazine class, a privileged scaffold family extensively explored for anticancer, acetylcholinesterase (AChE) inhibitory, and monoamine oxidase (MAO) inhibitory applications [1]. Its dual 4,7-substitution pattern on the benzothiazole ring distinguishes it from more common 6-substituted analogs and the unsubstituted parent scaffold, creating a unique pharmacophoric profile with computed LogP of 2.5–2.7 and a fractional sp³ character (Fsp³) of 0.46 [2]. The compound is supplied as a research-grade building block at ≥95% purity by multiple vendors including Fluorochem, AKSci, and Life Chemicals .

Why 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole Cannot Be Replaced by Generic Benzothiazole-Piperazine Analogs


Benzothiazole-piperazine compounds are not functionally interchangeable because both the position and nature of substituents on the benzothiazole ring profoundly affect lipophilicity, hydrogen-bonding capacity, and target engagement profiles. The 4-methoxy-7-methyl substitution pattern of the target compound creates a distinct electronic and steric environment compared to the unsubstituted parent 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0), the 6-ethoxy positional isomer (CAS 890709-14-5), or the 4-ethoxy analog (CAS 1018276-29-3) [1][2]. In published structure-activity relationship (SAR) studies, moving the alkoxy substituent from the 6-position to the 4-position on the benzothiazole ring alters AChE and MAO-B inhibitory potency by orders of magnitude, while 4,7-disubstitution on the benzothiazole core has been specifically validated in c-MET kinase inhibitor design as a potency-enhancing motif (compound 151: c-MET IC₅₀ = 17.6 nM) [3][4]. Even analogs sharing the identical molecular formula (C₁₃H₁₇N₃OS; MW 263.36) such as 2-[4-(1,3-benzothiazol-2-yl)piperazino]-1-ethanol (CAS 232263-28-4) have fundamentally different pharmacophores due to substitution on the piperazine rather than the benzothiazole ring, yielding a LogP of 1.58 versus 2.5–2.7 and altering hydrogen bond donor/acceptor geometry [2]. These differences render generic substitution scientifically indefensible without explicit experimental validation in the specific assay context.

Quantitative Differentiation Evidence for 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Unsubstituted Parent Scaffold 2-Piperazin-1-yl-1,3-benzothiazole

The target compound exhibits a computed LogP of 2.5–2.73, representing a ΔLogP of +0.4 to +0.63 log units higher than the unsubstituted parent scaffold 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0; LogP = 2.10) [1]. This difference corresponds to an approximately 2.5- to 4.3-fold higher octanol-water partition coefficient, which is predicted to enhance passive membrane permeability while maintaining acceptable aqueous solubility for oral bioavailability .

Medicinal Chemistry Drug Design Physicochemical Profiling

Hydrogen Bond Acceptor Count Differentiation vs. Parent Scaffold and 5,7-Dimethyl Analog

The target compound contains 5 hydrogen bond acceptors (HBA) as computed by PubChem, contributed by the benzothiazole nitrogen and sulfur atoms, the piperazine nitrogens, and the 4-methoxy oxygen [1]. In contrast, the unsubstituted parent 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0) has only 3 HBA (lacking the methoxy oxygen), and the 5,7-dimethyl analog (CAS 1820604-20-3, HCl salt) has 3 HBA in the free base form (no oxygen substituents) [2]. The additional HBA capacity of the target compound provides more opportunities for directed hydrogen-bonding interactions with biological targets, a feature implicated in the improved AChE/MAO-B dual inhibition observed for 4-alkoxy-substituted benzothiazole-piperazines in published SAR campaigns [3].

Medicinal Chemistry Molecular Recognition Ligand Efficiency

Fraction sp³ (Fsp³) as a Developability Descriptor vs. Unsubstituted Parent Scaffold

The target compound has a computed Fsp³ of 0.46, indicating that 46% of its carbon atoms are sp³-hybridized . The unsubstituted parent 2-piperazin-1-yl-1,3-benzothiazole (CAS 55745-83-0) has an Fsp³ of approximately 0.36 (4 sp³ carbons out of 11 total) [1]. The higher Fsp³ of the target compound, contributed by the 4-methoxy and 7-methyl substituents, moves it closer to the favorable Fsp³ ≥ 0.45 range associated with higher clinical success rates in drug discovery campaigns [2].

Drug Discovery Lead Optimization Clinical Developability

4,7-Disubstitution Pattern Validated in c-MET Kinase Inhibitor Design vs. 6-Substituted Analogs

The 4,7-disubstitution pattern on the benzothiazole core, as featured in the target compound, has been independently validated as a potency-enhancing motif in c-MET kinase inhibitor design. In a study by Lei et al. (2016) reviewed by Paoletti & Supuran (2024), compound 151 bearing a 4,7-(CH₃)₂ substitution on the benzothiazole ring (R1 = N-methyl-1-piperazinyl, R2 = 4,7-(CH₃)₂) displayed the most potent c-MET inhibitory activity in the series with a c-MET IC₅₀ of 17.6 nM and antiproliferative IC₅₀ values of 0.06 µM (MKN-45), 0.01 µM (H460), and 0.18 µM (HT-29) [1]. This contrasts with the more commonly studied 6-substituted benzothiazole-piperazines, where anticancer GI₅₀ values in the Gurdal series range from 3–60 µM across Huh7, MCF-7, and HCT-116 cell lines, with the most active compound (1d, 6-methylbenzothiazole core) achieving GI₅₀ values of 3.1–9.2 µM [2][3].

Kinase Inhibition c-MET Oncology Structure-Activity Relationship

Positional Isomer Differentiation: 4-Methoxy vs. 6-Ethoxy Benzothiazole Substitution and AChE/MAO-B Dual Inhibition

In the Karaca et al. (2022) study, 14 benzothiazole-piperazine derivatives (4a–4n) were evaluated for AChE and MAO-B dual inhibition. Compound 4f, containing a 4-substituted benzothiazole scaffold, exhibited dual inhibitory activity with AChE IC₅₀ = 23.4 ± 1.1 nM and MAO-B IC₅₀ = 40.3 ± 1.7 nM—placing it among the most potent dual inhibitors in the series [1]. In contrast, the Gurdal (2017) series based on 6-ethoxybenzothiazole-piperazines showed AChE inhibitory activity in a different potency range, with benzothiazole-piperazine derivatives failing to show sub-micromolar AChE inhibition in some cases [2]. A separate series of 6-methoxybenzothiazole-piperazine acetamides (Evren 2024, compounds 2a–2l) demonstrated A549 cytotoxicity with selectivity indices of 6.9–29.2 but no reported AChE activity, highlighting the divergent biological profiles driven by substitution position [3]. While the target compound's 4-methoxy-7-methyl pattern is distinct from the 4-substituted monomethoxy pattern in compound 4f, the shared 4-position oxygen substitution is a key pharmacophoric feature for achieving nanomolar AChE/MAO-B dual inhibition.

Alzheimer's Disease AChE Inhibition MAO-B Inhibition Benzothiazole SAR

Optimal Research and Procurement Scenarios for 4-Methoxy-7-methyl-2-piperazin-1-yl-1,3-benzothiazole


Kinase Inhibitor Lead Generation Targeting c-MET and Related Tyrosine Kinases

The 4,7-disubstituted benzothiazole core of this compound maps directly onto the pharmacophore validated by Lei et al. (2016), where compound 151 (R2 = 4,7-(CH₃)₂) demonstrated c-MET IC₅₀ = 17.6 nM and sub-micromolar antiproliferative activity against MKN-45 (0.06 µM), H460 (0.01 µM), and HT-29 (0.18 µM) cell lines [1]. The unsubstituted piperazine at the 2-position provides a synthetic handle for rapid diversification via N-alkylation, N-arylation, or amide coupling to explore the SAR around the piperazine exit vector. The target compound's Fsp³ of 0.46 and LogP of 2.5–2.7 further position it favorably for oral kinase inhibitor development . This scaffold is recommended for procurement by medicinal chemistry teams initiating c-MET, VEGFR, or PDGFR kinase programs where a 4,7-disubstituted benzothiazole warhead is desired.

Alzheimer's Disease Dual AChE/MAO-B Inhibitor Fragment Growing

The 4-methoxy substitution on the benzothiazole ring is a key pharmacophoric element for achieving dual AChE/MAO-B inhibition, as demonstrated by compound 4f in the Karaca et al. (2022) study (AChE IC₅₀ = 23.4 nM; MAO-B IC₅₀ = 40.3 nM) [2]. The target compound extends this motif with an additional 7-methyl group, which may further modulate potency and selectivity. The free piperazine NH provides a conjugation site for attaching amyloid-beta (Aβ) aggregation inhibitor motifs or brain-penetrant moieties, enabling multi-target-directed ligand (MTDL) design. Researchers procuring this compound for neurodegenerative disease programs should benchmark against donepezil (AChE IC₅₀ ≈ 20 nM) as a clinically relevant comparator.

High-Throughput Screening Library Design for Anticancer Phenotypic Assays

The benzothiazole-piperazine class has consistently demonstrated activity across Huh7 (liver), MCF-7 (breast), and HCT-116 (colorectal) cancer cell lines with GI₅₀ values spanning 3–60 µM [3]. The 4-methoxy-7-methyl substitution pattern of the target compound differentiates it from the more commonly screened 6-substituted benzothiazole-piperazines, offering access to underexplored chemical space in the benzothiazole-piperazine SAR landscape. With 5 hydrogen bond acceptors and a balanced LogP of ~2.5, the compound meets typical drug-like filter criteria for HTS library inclusion (MW < 500, LogP < 5, HBD ≤ 5, HBA ≤ 10) [4]. Procurement for diversity-oriented screening collections is recommended to complement existing 6-substituted benzothiazole entries.

Fragment-Based Drug Discovery (FBDD) with a Functionalized Benzothiazole Core

With a molecular weight of 263.36 g/mol, 2 rotatable bonds, and a balanced LogP (2.5), the target compound sits at the upper boundary of fragment-like chemical space (MW < 300, ClogP < 3) [4]. Its unsubstituted piperazine NH serves as a native synthetic handle for fragment growing or linking without requiring additional functional group installation. The 4-methoxy and 7-methyl groups pre-install substituents that have demonstrated potency benefits in kinase and CNS-targeted programs, potentially reducing the number of synthetic iterations needed to reach lead-like potency [1][2]. This compound is suitable for procurement by FBDD groups seeking benzothiazole-based fragments with pre-validated substitution vectors.

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